Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester
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Overview
Description
Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester typically involves multiple steps. One common method includes the reaction of 5-chloro-2-nitroaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with acetic anhydride and ethyl alcohol under controlled conditions to yield the final ester product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties significantly.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The nitro and sulfonyl groups play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity. Pathways involved include enzyme inhibition and modulation of biochemical processes.
Comparison with Similar Compounds
Similar compounds to acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester include:
Acetic acid, (2-chloro-5-nitrophenyl)methyl ester: This compound has a similar structure but differs in the ester group, leading to different reactivity and applications.
Acetic acid, chloro-, ethyl ester: While simpler in structure, this compound shares some reactivity patterns with the target compound.
Acetic acid, 4-nitrophenyl ester: Another related compound with different functional groups, affecting its chemical behavior and applications.
Properties
CAS No. |
61154-60-7 |
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Molecular Formula |
C16H15ClN2O6S |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
ethyl 2-[(5-chloro-2-nitrophenyl)-phenylsulfamoyl]acetate |
InChI |
InChI=1S/C16H15ClN2O6S/c1-2-25-16(20)11-26(23,24)18(13-6-4-3-5-7-13)15-10-12(17)8-9-14(15)19(21)22/h3-10H,2,11H2,1H3 |
InChI Key |
KPPBGUKKOMHYCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)N(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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